molecular formula C23H31N3O3 B2997559 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide CAS No. 946340-56-3

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2997559
M. Wt: 397.519
InChI Key: HPUBIZYGMLTYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of DMXAA.

Scientific Research Applications

Antifungal Agents

A study highlighted the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species. These derivatives, particularly N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showed promising in vitro antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Antimicrobial Study

Another research synthesized novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, evaluating their antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs, clotrimazole and streptomycin (Jayadevappa et al., 2012).

Hemolytic Activity

The synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were carried out, with compounds showing varied antimicrobial activities and lower cytotoxicity, suggesting their potential for biological screening and application trials (Gul et al., 2017).

Structural Aspects and Properties

Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides revealed interesting findings on gel formation, crystal structure, and fluorescence emission, opening avenues for further chemical applications (Karmakar et al., 2007).

Analgesic and Anti-Inflammatory Candidates

A study synthesized new analogs of paracetamol with dimethyl and ethyl substitutions, evaluating their analgesic and anti-inflammatory activities. The research concluded that these derivatives exhibit higher effects compared to acetaminophen alone, suggesting their potential as superior analgesic and anti-inflammatory drugs (Ahmadi et al., 2014).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18-4-10-21(11-5-18)29-17-23(27)24-16-22(26-12-14-28-15-13-26)19-6-8-20(9-7-19)25(2)3/h4-11,22H,12-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUBIZYGMLTYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.